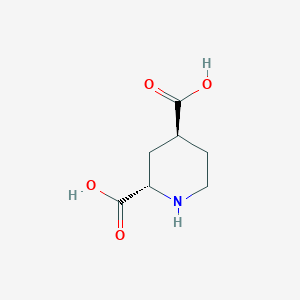
2,4-Dichloro-5-sulfamoylbenzhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-sulfamoylbenzhydrazide is an organic compound with the molecular formula C7H6Cl2N4O2S It is a derivative of benzhydrazide and contains both chloro and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-sulfamoylbenzhydrazide typically involves the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-5-sulfamoylbenzhydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Condensation Reactions: Typically carried out in the presence of acid catalysts like hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with different functional groups.
Condensation Products: Hydrazones and related compounds.
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-sulfamoylbenzhydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antiviral agent.
Material Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-sulfamoylbenzhydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: A closely related compound with similar functional groups but different applications.
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid: Derivatives with varying substituents on the sulfonamide group.
Uniqueness
2,4-Dichloro-5-sulfamoylbenzhydrazide is unique due to its combination of chloro and sulfonamide groups, which confer specific chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C7H7Cl2N3O3S |
|---|---|
Peso molecular |
284.12 g/mol |
Nombre IUPAC |
2,4-dichloro-5-(hydrazinecarbonyl)benzenesulfonamide |
InChI |
InChI=1S/C7H7Cl2N3O3S/c8-4-2-5(9)6(16(11,14)15)1-3(4)7(13)12-10/h1-2H,10H2,(H,12,13)(H2,11,14,15) |
Clave InChI |
VONGMLDKMLCQMK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


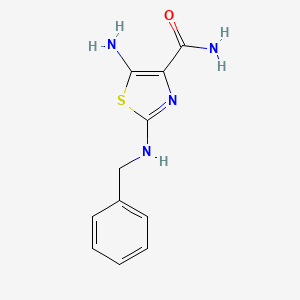

![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene](/img/structure/B13889744.png)
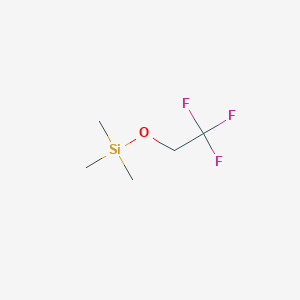

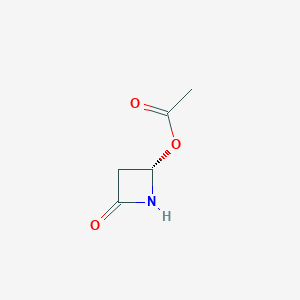
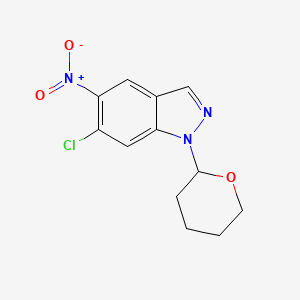
![methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13889763.png)
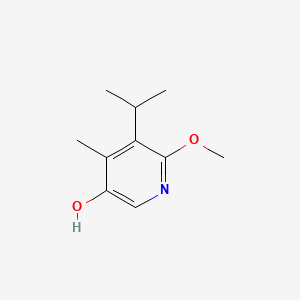
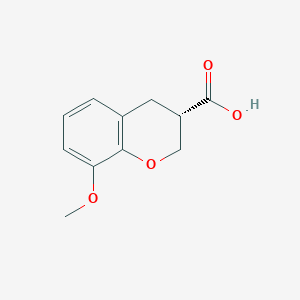
![Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate](/img/structure/B13889790.png)
![N-[(3-chlorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B13889798.png)
![2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13889809.png)
